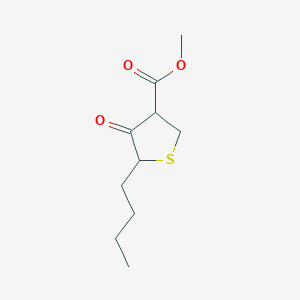
Methyl 5-butyl-4-oxothiolane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-butyl-4-oxothiolane-3-carboxylate is an organic compound that belongs to the class of thiolane derivatives Thiolanes are five-membered sulfur-containing heterocycles This compound is characterized by the presence of a carboxylate ester group, a butyl side chain, and a ketone functional group on the thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-butyl-4-oxothiolane-3-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of a butyl-substituted thiolane with methyl chloroformate under basic conditions can yield the desired compound. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Industrial production methods aim to achieve high purity and yield while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-butyl-4-oxothiolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
Methyl 5-butyl-4-oxothiolane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-butyl-4-oxothiolane-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the thiolane ring and functional groups allows it to participate in various biochemical pathways, potentially affecting cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxothiolane-3-carboxylate
- Methyl 2-methyl-4-oxothiolane-3-carboxylate
- Ethyl 5-butyl-4-oxothiolane-3-carboxylate
Uniqueness
Methyl 5-butyl-4-oxothiolane-3-carboxylate is unique due to the specific arrangement of its functional groups and the presence of the butyl side chain. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
81741-88-0 |
|---|---|
Molecular Formula |
C10H16O3S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
methyl 5-butyl-4-oxothiolane-3-carboxylate |
InChI |
InChI=1S/C10H16O3S/c1-3-4-5-8-9(11)7(6-14-8)10(12)13-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
ORJOKOWNMQWSOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)C(CS1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















